molecular formula C11H12OS2 B14702504 2-Benzoyl-1,3-dithiane CAS No. 21504-07-4

2-Benzoyl-1,3-dithiane

Cat. No.: B14702504
CAS No.: 21504-07-4
M. Wt: 224.3 g/mol
InChI Key: UUTGHMJIZSVFHG-UHFFFAOYSA-N
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Description

2-Benzoyl-1,3-dithiane is an organic compound with the molecular formula C11H12OS2. It is a derivative of 1,3-dithiane, where a benzoyl group is attached to the second carbon of the dithiane ring. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoyl-1,3-dithiane can be synthesized through the reaction of 1,3-propane-dithiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,3-dithiane primarily involves its ability to act as a nucleophile in various organic reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound an effective nucleophile. This property is exploited in the Corey-Seebach reaction, where the dithiane acts as an acyl anion equivalent, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Properties

CAS No.

21504-07-4

Molecular Formula

C11H12OS2

Molecular Weight

224.3 g/mol

IUPAC Name

1,3-dithian-2-yl(phenyl)methanone

InChI

InChI=1S/C11H12OS2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,11H,4,7-8H2

InChI Key

UUTGHMJIZSVFHG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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